Tert-butyl 3,5-difluorobenzoate

Overview

Description

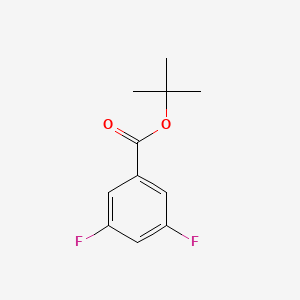

Tert-butyl 3,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,5-difluorobenzoate can be synthesized through the esterification of 3,5-difluorobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorobenzoic acid and tert-butyl alcohol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted products.

Hydrolysis: The major products are 3,5-difluorobenzoic acid and tert-butyl alcohol.

Reduction: The major product is the corresponding alcohol, 3,5-difluorobenzyl alcohol.

Scientific Research Applications

Tert-butyl 3,5-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: Fluorinated compounds like this compound are used in the study of enzyme inhibition and protein-ligand interactions due to the unique properties of fluorine atoms.

Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing 3,5-difluorobenzoic acid, which can interact with biological targets. The fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3,5-dichlorobenzoate

- Tert-butyl 3,5-dibromobenzoate

- Tert-butyl 3,5-dimethylbenzoate

Uniqueness

Tert-butyl 3,5-difluorobenzoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Biological Activity

Tert-butyl 3,5-difluorobenzoate is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 214.21 g/mol

The compound features a tert-butyl group and two fluorine atoms attached to a benzoate moiety, which enhances its chemical stability and lipophilicity, making it suitable for diverse applications in medicinal chemistry and biological research.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity for molecular targets, influencing various biological pathways. Notably, the compound has been investigated for its potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies :

- A study reported that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

- Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 50 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(hydroxymethyl)benzoate | Lacks difluoro groups | Limited antimicrobial activity |

| Tert-butyl 3-amino-2,6-difluorobenzoate | Contains amino group | Potential Raf kinase inhibitor |

| Methyl 3-amino-2,6-difluorobenzoate | Methyl group instead of tert-butyl | Moderate biological activity |

This table illustrates how variations in substituents influence the biological properties of related compounds.

Applications in Research and Industry

This compound is not only valuable for its biological activities but also serves as a building block in organic synthesis. Its applications include:

- Medicinal Chemistry : As a precursor for developing pharmaceuticals targeting inflammatory diseases.

- Material Science : Utilized in creating specialty chemicals with enhanced stability and reactivity.

Properties

IUPAC Name |

tert-butyl 3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620217 | |

| Record name | tert-Butyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-11-1 | |

| Record name | tert-Butyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.